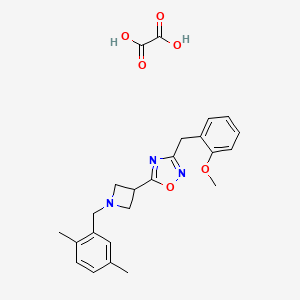

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate

Beschreibung

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to an azetidine ring substituted with a 2,5-dimethylbenzyl group and a 2-methoxybenzyl side chain. The oxalate salt enhances its solubility and crystallinity, which is critical for pharmaceutical applications.

Eigenschaften

IUPAC Name |

5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2.C2H2O4/c1-15-8-9-16(2)18(10-15)12-25-13-19(14-25)22-23-21(24-27-22)11-17-6-4-5-7-20(17)26-3;3-1(4)2(5)6/h4-10,19H,11-14H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXLYXYLBFJFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Reagents : Various reagents are used to facilitate the formation of the oxadiazole ring and the azetidine structure.

- Conditions : Controlled temperature and pressure are crucial, along with the use of catalysts or specific solvents to optimize yield.

- Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure at each synthesis stage.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. Studies have shown that derivatives can be effective against various pathogens:

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with biological targets such as enzymes or receptors due to its structural features. Compounds with similar structures have shown:

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.

- Binding Affinity : Molecular docking studies reveal good binding affinities to target proteins associated with microbial resistance mechanisms.

Study on Antitubercular Activity

A study conducted by Dhumal et al. (2016) explored the antitubercular effects of various oxadiazole derivatives. The most active compounds demonstrated significant inhibition of Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies indicated strong binding to mycobacterial enoyl reductase (InhA), a critical enzyme in fatty acid biosynthesis.

Study on Antimicrobial Efficacy

Desai et al. (2016) investigated pyridine-based 1,3,4-oxadiazole hybrids for their antimicrobial activity. The study found that certain derivatives exhibited comparable or superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Heterocyclic Families

The synthesis of azetidin-2-one, 1,3-oxazepine, and thiazolidin-4-one derivatives (e.g., compounds 4a–c , 5a–c , 6a–c ) in provides a basis for comparison. These compounds share a heterocyclic backbone but differ in ring size, substituents, and electronic properties:

Key Differentiators

- Oxadiazole vs. Lactam/Azetidin-2-one : The 1,2,4-oxadiazole core in the target compound offers greater metabolic stability compared to azetidin-2-one’s lactam structure, which is prone to hydrolysis in acidic environments .

- Substituent Effects: The 2-methoxybenzyl group in the target compound introduces hydrogen-bonding capabilities absent in ’s 4-substituted acetophenone derivatives. This may enhance binding to serotonin or adrenergic receptors.

- Salt Form : The oxalate counterion improves aqueous solubility compared to free-base analogs, which is advantageous for drug formulation.

Pharmacological Implications

- The target compound’s rigid oxadiazole-azetidine framework may improve selectivity for specific enzyme targets over bulkier oxazepine derivatives.

- The 2,5-dimethylbenzyl group could reduce first-pass metabolism compared to unsubstituted benzyl analogs, prolonging half-life.

Q & A

Q. What are the common synthetic routes for preparing this oxadiazole derivative, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Carboxylic acid derivatives are condensed with hydrazides under acidic or basic conditions.

- Azetidine integration : Azetidine precursors undergo nucleophilic substitution or cyclization reactions.

- Functionalization : Benzyl and methoxybenzyl groups are introduced via alkylation or coupling reactions. Optimization strategies include:

- Temperature control (e.g., reflux vs. room temperature) and solvent selection (DMF, THF) to improve yields .

- Use of phase-transfer catalysts or mild bases (e.g., K₂CO₃) to minimize side reactions .

- Example yield data for critical steps:

| Synthetic Step | Conditions | Yield | Reference |

|---|---|---|---|

| Di-dehydrobromination | NaNH₂, NH₃(liq.), -70°C to -60°C | 32–54% |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

- FT-IR Spectroscopy : Identifies functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro enzyme inhibition assays : Test interactions with targets like kinases or proteases.

- Cell viability assays (MTT/XTT) : Evaluate cytotoxicity against cancer or normal cell lines.

- Antimicrobial disk diffusion : Screen for gram-positive/negative bacterial inhibition .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate reaction mechanisms and electronic properties?

- Density Functional Theory (DFT) : Models transition states and intermediates in cycloaddition or substitution reactions. For example, DFT can predict regioselectivity in [3+2] cycloadditions involving the oxadiazole ring .

- Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic sites for targeted functionalization .

- ICReDD’s workflow : Combines computational reaction path searches with experimental validation to accelerate discovery .

Q. What experimental design principles optimize multi-step synthesis?

- Factorial Design : Vary parameters (temperature, solvent, catalyst) systematically to identify optimal conditions.

- Response Surface Methodology (RSM) : Models non-linear relationships between variables and yields .

- High-Throughput Screening (HTS) : Test reaction conditions in parallel using microreactors .

Q. How do stereoelectronic effects influence bioactivity?

- Molecular Dynamics (MD) Simulations : Probe binding modes with biological targets (e.g., hydrophobic pockets accommodating dimethylbenzyl groups).

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 2-methoxybenzyl with halogenated variants) to isolate pharmacophoric groups .

- Docking Studies : Predict binding affinities using software like AutoDock or Schrödinger .

Q. How can contradictory bioactivity data across models be resolved?

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding kinetics alongside cell-based assays).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to account for concentration-dependent effects .

- Metabolomic Profiling : Identify metabolite interference in in vivo models .

Methodological Challenges and Solutions

Addressing low yields in azetidine ring formation

- Alternative Cyclization Agents : Replace traditional bases (e.g., K₂CO₃) with milder agents like DBU.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Improving solubility for in vivo studies

- Salt Formation : Use counterions (e.g., phosphate) or prodrug strategies.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Validating reaction mechanisms in superacidic conditions

- In situ NMR Monitoring : Track intermediate formation in CF₃SO₃H (TfOH) .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.